

## (2-Chloropyridin-4-yl)methanamine CAS number and synonyms

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Compound of Interest

(2-Chloropyridin-4yl)methanamine

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# Technical Guide: (2-Chloropyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Chloropyridin-4-yl)methanamine**, a significant molecule in biochemical research and drug discovery. This document details its chemical identity, biological activity, and its role as a selective inhibitor, supported by experimental data and protocols.

## **Chemical Identity**

**(2-Chloropyridin-4-yl)methanamine** is a pyridinemethanamine derivative. It is most commonly referenced in its free base and hydrochloride salt forms.



Identifier	Value	
IUPAC Name	(2-chloropyridin-4-yl)methanamine	
CAS Number	144900-57-2 (free base)	
CAS Number (HCl salt)	916210-98-5[1]	
Molecular Formula	C <sub>6</sub> H <sub>7</sub> CIN <sub>2</sub>	
Molecular Weight	142.58 g/mol (free base)	
Molecular Weight (HCl salt)	179.05 g/mol [1][2]	

A variety of synonyms are used in literature and commercial listings for this compound.

#### Synonyms:[3]

- (2-chloropyridin-4-yl)methylamine
- 4-AMINOMETHYL-2-CHLOROPYRIDINE
- (2-Chloro-4-pyridyl)methanamine
- 4-(Aminomethyl)-2-chloropyridine
- 1-(2-Chloro-4-pyridyl)methanamine
- 2-chloro-4-aminomethylpyridine
- C-(2-CHLORO-PYRIDIN-4-YL)-METHYLAMINE

## **Biological Activity and Applications**

**(2-Chloropyridin-4-yl)methanamine** hydrochloride is primarily recognized as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][4][5] LOXL2 is an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[6] Its overexpression has been linked to carcinogenesis, making it a target for therapeutic intervention.[6][7]



The primary application of this compound in research is to probe the function of LOXL2 in various disease models, particularly in cancer. Studies have demonstrated its ability to restrain the malignant transformation of cancer cells by reversing the LOXL2-induced epithelial-mesenchymal transition (EMT), a critical process in cancer progression and metastasis.[6][7][8]

### **Quantitative Data: Inhibitory Activity**

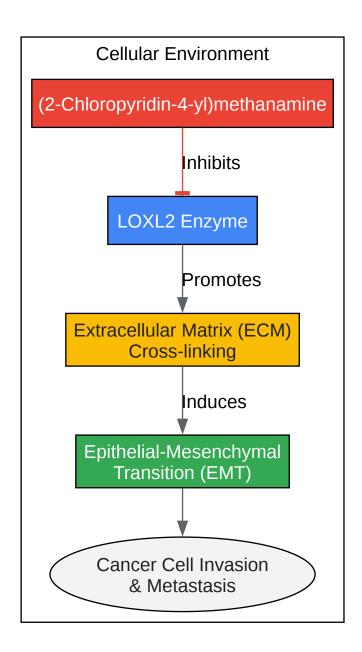
The inhibitory potency of **(2-Chloropyridin-4-yl)methanamine** hydrochloride has been quantified against its primary target, LOXL2, as well as in cellular assays. Its selectivity has also been assessed against related enzymes.

Target/Assay	IC50 Value	Notes
LOXL2 (in vitro)	126 nM[1][2][4][5]	Selective inhibitor.
LOXL2 (human whole blood)	1.45 μΜ[4]	Demonstrates the effect of protein binding.
LOX + BSA	5.91 μM[4]	Shows 31-fold selectivity for LOXL2 over LOX.[4]
SIHA cervical cancer cells	465.25 μmol/L[8]	Median inhibitory concentration in a cellular context.
HELA cervical cancer cells	246.909 μmol/L[8]	Median inhibitory concentration in a cellular context.
MAO-A, MAO-B, SSAO	> 30 μM[4]	Inactive at this concentration, indicating high selectivity.
CYP3A4, CYP2C9, CYP2D6	> 30 μM[4]	Inactive at this concentration, indicating low potential for CYP-mediated drug interactions.

## **Signaling Pathway and Mechanism of Action**



**(2-Chloropyridin-4-yl)methanamine** exerts its biological effects by inhibiting LOXL2. This enzyme plays a crucial role in the remodeling of the extracellular matrix (ECM), which in turn can promote epithelial-mesenchymal transition (EMT). EMT is a cellular program that is critical for tumor invasion and metastasis. By inhibiting LOXL2, the compound can reverse EMT, thereby reducing the invasive capabilities of cancer cells.



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Caption: Inhibition of LOXL2 by **(2-Chloropyridin-4-yl)methanamine** blocks ECM remodeling and subsequent EMT.



### **Experimental Protocols**

The following are summaries of experimental methodologies where **(2-Chloropyridin-4-yl)methanamine** has been utilized. These protocols are derived from published studies and provide a framework for experimental design.

#### **Cell Viability and Proliferation Assay (CCK-8)**

This protocol is used to determine the median inhibitory concentration (IC<sub>50</sub>) of the compound on cancer cell lines.

#### Methodology:

- Cell Seeding: Plate 1,000 cells (e.g., SIHA or HELA) per well in a 96-well plate.
- Drug Treatment: After cell adherence, add varying concentrations of (2-Chloropyridin-4-yl)methanamine hydrochloride to the wells.
- Incubation: Measure cell viability at multiple time points (e.g., 0, 24, 48, 72, and 96 hours).
- Measurement: Use the Cell Counting Kit-8 (CCK-8) and measure absorbance at 450 nm to quantify cell viability.[6]
- Data Analysis: Calculate the IC<sub>50</sub> value based on the dose-response curve.

#### In Vivo Tumor Growth Study (Xenograft Model)

This protocol assesses the in vivo efficacy of the compound in a mouse model.

#### Methodology:

- Cell Implantation: Inject 2x10<sup>7</sup> cancer cells (e.g., SIHA or HELA) subcutaneously into the left armpit of nude mice.[8]
- Drug Administration: Prepare the inhibitor according to the manufacturer's instructions.
   Administer intraperitoneally at a dose of 10 mg/kg every two days for three weeks.[8]
- Tumor Monitoring: Monitor tumor growth and the general health of the mice.



 Endpoint: After 21 days, euthanize the mice and excise the tumors for further analysis (e.g., weight, histological analysis).[8]

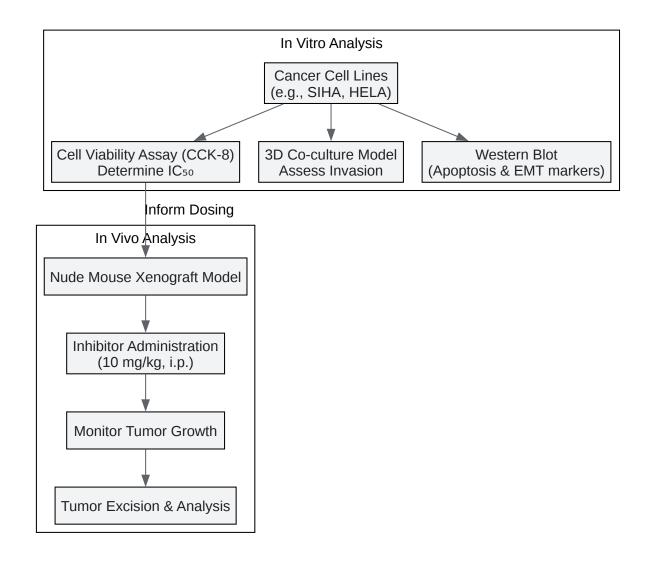
### **3D Organotypic Co-culture Model**

This advanced in vitro model mimics the in vivo tumor microenvironment to study cancer cell invasion.

#### Methodology:

- Matrigel Layer: Add 50 µl of Matrigel to the upper chamber of a transwell insert and allow it to solidify overnight at 37°C.[6]
- Cell-Matrix Mixture: Prepare a mixture containing Matrigel, fetal bovine serum, rat tail
  collagen, DMEM, and 3T3 fibroblast cell suspension. Add this to the upper chamber and
  incubate for 48 hours.
- Cancer Cell Seeding: Add 3x10<sup>4</sup> cancer cells (e.g., SIHA or HELA) in serum-free DMEM to the upper chamber.
- Inhibitor Treatment: Add complete DMEM containing the LOXL2 inhibitor to the lower chamber.[6]
- Analysis: After a suitable incubation period, analyze the invasion of cancer cells through the matrix.





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Caption: A typical experimental workflow for evaluating the anti-cancer effects of (2-Chloropyridin-4-yl)methanamine.

## **Synthesis Outline**



While detailed synthesis protocols are proprietary or found within patent literature, the synthesis of related precursors such as 2-chloro-4-aminopyridine often involves a multi-step process. A general approach may involve the nitration of a 2-chloropyridine derivative followed by reduction of the nitro group to an amine.[9][10] The final methanamine moiety can be introduced through various synthetic routes. Researchers should consult specialized synthetic chemistry literature for detailed and validated protocols.

### **Safety Information**

Signal Word: Danger

Hazard Statements: H314 (Causes severe skin burns and eye damage), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).

Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501.

Users must consult the material safety data sheet (MSDS) from their supplier for complete and up-to-date safety and handling information. This compound is for research use only and not for human use.[1]

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